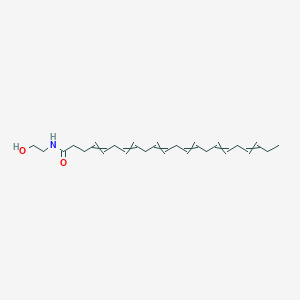
Docosahexaenoylethanolamide (DHEA)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Docosahexaenoyl Ethanolamide: is a bioactive lipid molecule derived from docosahexaenoic acid, an omega-3 polyunsaturated fatty acid. It is known for its significant role in various physiological processes, including anti-inflammatory and neuroprotective effects. This compound is found in the brain and retina, where it contributes to cellular signaling and homeostasis.
准备方法
Synthetic Routes and Reaction Conditions: Docosahexaenoyl Ethanolamide can be synthesized through the reaction of docosahexaenoyl chloride with ethanolamine in the presence of a base, such as triethylamine, under an inert atmosphere. The reaction is typically carried out in a solvent like dichloromethane at low temperatures to prevent degradation of the product .
Industrial Production Methods: Industrial production of Docosahexaenoyl Ethanolamide involves enzymatic synthesis using lipases. This method is preferred due to its high specificity and mild reaction conditions. The process includes the use of natural deep eutectic solvents and commercial lipases like Novozym 435, which catalyze the reaction between docosahexaenoic acid ethyl ester and ethanolamine .
化学反应分析
Types of Reactions: Docosahexaenoyl Ethanolamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hydroxylated derivatives, such as 10,17-dihydroxydocosahexaenoyl ethanolamide.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: It can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen, often catalyzed by enzymes like lipoxygenases.
Reduction: Reducing agents such as sodium borohydride can be used under controlled conditions.
Substitution: Nucleophiles like amines and thiols can react with Docosahexaenoyl Ethanolamide under basic conditions.
Major Products:
Oxidation: Hydroxylated derivatives like 10,17-dihydroxydocosahexaenoyl ethanolamide.
Reduction: Reduced forms of the compound, though less commonly studied.
Substitution: Various substituted ethanolamides depending on the nucleophile used.
科学研究应用
Docosahexaenoyl Ethanolamide has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study lipid signaling pathways and enzyme interactions.
作用机制
Docosahexaenoyl Ethanolamide exerts its effects through several molecular targets and pathways:
Cannabinoid Receptors: It binds to cannabinoid receptors, particularly CB1 and CB2, modulating their activity and influencing pain perception and inflammation.
Anti-inflammatory Pathways: It inhibits the production of pro-inflammatory cytokines and reduces the activation of inflammatory cells like mast cells.
Neuroprotective Mechanisms: It promotes neurite growth and synaptogenesis, enhancing synaptic activity and protecting neurons from damage.
相似化合物的比较
Arachidonoyl Ethanolamide: Another endocannabinoid with similar signaling properties but derived from arachidonic acid.
Eicosapentaenoyl Ethanolamide: Derived from eicosapentaenoic acid, it shares anti-inflammatory properties but has different receptor affinities and biological effects.
Uniqueness: Docosahexaenoyl Ethanolamide is unique due to its high affinity for cannabinoid receptors and its potent anti-inflammatory and neuroprotective effects. Its ability to modulate multiple signaling pathways makes it a valuable compound for therapeutic research and applications .
属性
分子式 |
C24H37NO2 |
|---|---|
分子量 |
371.6 g/mol |
IUPAC 名称 |
N-(2-hydroxyethyl)docosa-4,7,10,13,16,19-hexaenamide |
InChI |
InChI=1S/C24H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(27)25-22-23-26/h3-4,6-7,9-10,12-13,15-16,18-19,26H,2,5,8,11,14,17,20-23H2,1H3,(H,25,27) |
InChI 键 |
GEEHOLRSGZPBSM-UHFFFAOYSA-N |
规范 SMILES |
CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)NCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


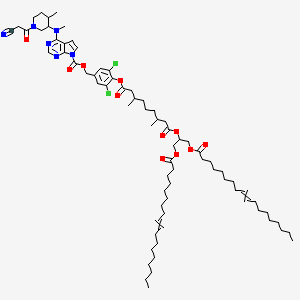

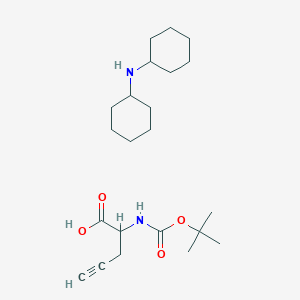
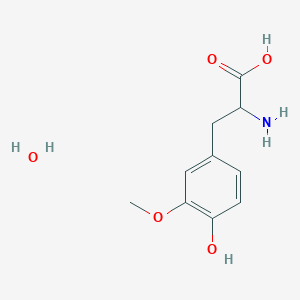

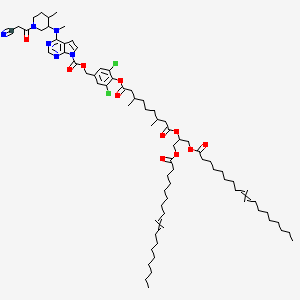
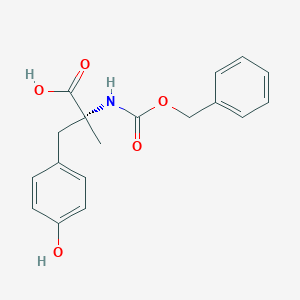
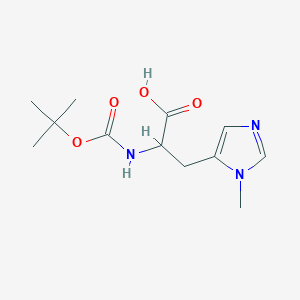
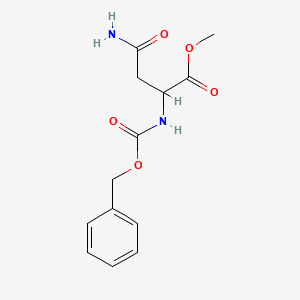
![[3-[(3-methoxyoxan-4-yl)amino]-1-propan-2-ylcyclopentyl]-[3-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-6-yl]methanone](/img/structure/B13392437.png)
![[4-Acetyloxy-1-hydroxy-15-[2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13392443.png)
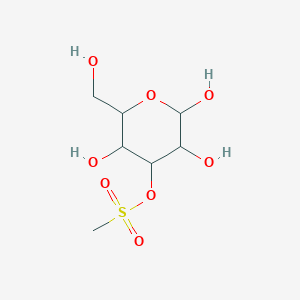

![2-{1-[(2R)-2-(2-methoxyphenyl)-2-(oxan-4-yloxy)ethyl]-5-methyl-6-(1,3-oxazol-2-yl)-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-3-yl}-2-methylpropanamide](/img/structure/B13392461.png)
